molecular formula C9H14N2O3 B14336148 1-tert-Butoxy-2-diazonio-1-oxopent-2-en-3-olate CAS No. 104034-84-6

1-tert-Butoxy-2-diazonio-1-oxopent-2-en-3-olate

Cat. No.: B14336148
CAS No.: 104034-84-6
M. Wt: 198.22 g/mol
InChI Key: GKIDQSUMJNOXSY-UHFFFAOYSA-N
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Description

1-tert-Butoxy-2-diazonio-1-oxopent-2-en-3-olate is a chemical compound with the molecular formula C9H12N2O5. It is known for its unique structure and reactivity, making it a subject of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-tert-Butoxy-2-diazonio-1-oxopent-2-en-3-olate typically involves the reaction of tert-butyl alcohol with a diazonium salt under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. The reaction conditions, such as temperature and pH, are carefully monitored to ensure the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale reactions using high-purity reagents. The process is optimized for yield and purity, with continuous monitoring and quality control measures in place. The compound is typically produced in batch reactors, followed by purification steps such as crystallization or distillation.

Chemical Reactions Analysis

Types of Reactions

1-tert-Butoxy-2-diazonio-1-oxopent-2-en-3-olate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced products.

    Substitution: The diazonium group can be substituted with other functional groups, leading to a wide range of derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reducing Agents: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

    Substitution Reactions: Substitution reactions often involve nucleophiles such as halides or amines.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines. Substitution reactions can lead to a variety of functionalized derivatives.

Scientific Research Applications

1-tert-Butoxy-2-diazonio-1-oxopent-2-en-3-olate has a wide range of applications in scientific research, including:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 1-tert-Butoxy-2-diazonio-1-oxopent-2-en-3-olate involves its reactivity with various molecular targets. The diazonium group is highly reactive and can form covalent bonds with nucleophiles, leading to the formation of new compounds. The specific pathways and molecular targets depend on the context of its use, such as in chemical synthesis or biological interactions.

Comparison with Similar Compounds

Similar Compounds

    2-diazonio-1,5-diethoxy-1,5-dioxopent-2-en-3-olate: Similar in structure but with different substituents, leading to variations in reactivity and applications.

    tert-Butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate: Another compound with a tert-butyl group, used in different synthetic applications.

Uniqueness

1-tert-Butoxy-2-diazonio-1-oxopent-2-en-3-olate is unique due to its specific structure, which imparts distinct reactivity and properties. Its ability to undergo a wide range of chemical reactions makes it a versatile reagent in both research and industrial applications.

Properties

CAS No.

104034-84-6

Molecular Formula

C9H14N2O3

Molecular Weight

198.22 g/mol

IUPAC Name

tert-butyl 2-diazo-3-oxopentanoate

InChI

InChI=1S/C9H14N2O3/c1-5-6(12)7(11-10)8(13)14-9(2,3)4/h5H2,1-4H3

InChI Key

GKIDQSUMJNOXSY-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)C(=[N+]=[N-])C(=O)OC(C)(C)C

Origin of Product

United States

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